Acetic acid;2,7,11-trimethyldodeca-2,6,10-trien-1-ol
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Overview
Description
Acetic acid;2,7,11-trimethyldodeca-2,6,10-trien-1-ol, also known as farnesol, is a naturally occurring sesquiterpene alcohol. It is found in various essential oils such as citronella, neroli, cyclamen, lemon grass, tuberose, rose, and musk. Farnesol is known for its pleasant floral aroma and is widely used in perfumery and flavoring industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Farnesol can be synthesized through several methods. One common method involves the condensation of isoprene units. The process typically starts with the formation of geranyl pyrophosphate, which undergoes further reactions to form farnesyl pyrophosphate. This intermediate is then hydrolyzed to produce farnesol .
Industrial Production Methods
Industrial production of farnesol often involves the extraction from essential oils. The oils are subjected to fractional distillation to isolate farnesol. Another method includes the chemical synthesis from simpler organic compounds under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Farnesol undergoes various chemical reactions, including:
Oxidation: Farnesol can be oxidized to farnesal and farnesoic acid.
Reduction: It can be reduced to produce dihydrofarnesol.
Substitution: Farnesol can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Acid chlorides and alcohols are used to form esters and ethers, respectively.
Major Products
Oxidation: Farnesal, farnesoic acid
Reduction: Dihydrofarnesol
Substitution: Farnesyl acetate, farnesyl ether
Scientific Research Applications
Farnesol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in cell signaling and as a quorum sensing molecule in bacteria.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Used in the formulation of perfumes, cosmetics, and as a flavoring agent
Mechanism of Action
Farnesol exerts its effects through various molecular targets and pathways. It is known to interfere with the mevalonate pathway, which is crucial for the synthesis of cholesterol and other isoprenoids. Farnesol can also modulate the activity of certain enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Geraniol: Another monoterpenoid alcohol with a similar floral aroma.
Nerol: An isomer of geraniol with similar properties.
Linalool: A naturally occurring terpene alcohol found in many flowers and spice plants.
Uniqueness
Farnesol is unique due to its sesquiterpene structure, which provides it with distinct chemical and biological properties. Its ability to act as a quorum sensing molecule and its potential therapeutic applications make it a compound of significant interest .
Properties
CAS No. |
112054-86-1 |
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Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
acetic acid;2,7,11-trimethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H26O.C2H4O2/c1-13(2)8-7-11-14(3)9-5-6-10-15(4)12-16;1-2(3)4/h8-10,16H,5-7,11-12H2,1-4H3;1H3,(H,3,4) |
InChI Key |
HUKKLNCQZORNMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC=C(C)CO)C)C.CC(=O)O |
Origin of Product |
United States |
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